4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a sulfamoyl group substituted with two allyl moieties (N,N-diallylsulfamoyl) at the para position of the benzamide core. The thiazole ring at the 2-position is further substituted with a 3,4-dimethoxyphenyl group. Key structural elements include:
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-13-27(14-6-2)34(29,30)19-10-7-17(8-11-19)23(28)26-24-25-20(16-33-24)18-9-12-21(31-3)22(15-18)32-4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORCQQHODXIUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzamide Group: The thiazole derivative is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.
Introduction of the Sulfamoyl Group: The final step involves the reaction of the intermediate with N,N-diallylsulfamoyl chloride under basic conditions to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the diallyl groups.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Antimicrobial Agents: The thiazole ring is a common motif in antimicrobial compounds, suggesting potential use in developing new antibiotics.
Cancer Research: The compound’s structure allows for interactions with biological targets, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Agriculture: Potential use in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparison with Similar Compounds
Sulfamoyl Group Variations
The sulfamoyl moiety is critical for electronic and steric interactions. Comparisons with analogs include:
Key Observations :
- N,N-Diallyl substitution (target compound) offers intermediate lipophilicity between dimethyl and diethyl groups, balancing solubility and membrane permeability.
- Bis(2-methoxyethyl) analogs (e.g., CAS 325987-47-1) exhibit improved aqueous solubility due to polar ether groups but reduced cellular uptake .
- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, influencing metabolic stability.
Thiazole Ring Modifications
The 4-position of the thiazole ring is a hotspot for bioactivity modulation:
Key Observations :
Physicochemical and Spectral Data
Critical data from analogs:
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide is a complex organic molecule that combines a benzamide core with a thiazole moiety and a diallylsulfamoyl group. This unique structure suggests potential for diverse biological activities, though specific studies on this compound remain limited.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 404.55 g/mol
Biological Activity Overview
While there is no extensive literature specifically focused on the biological activity of this compound, insights can be derived from related compounds and structural analogs. The presence of functional groups such as the thiazole and diallylsulfamoyl may contribute to various pharmacological properties.
Potential Biological Activities:
- Antimicrobial Activity : Compounds with thiazole and benzamide structures have shown antimicrobial properties in various studies. For instance, related benzamide derivatives have been effective against bacterial strains like Neisseria gonorrhoeae .
- Anti-inflammatory Properties : Diallylsulfamoyl groups are known to exhibit anti-inflammatory effects, which could be relevant in therapeutic applications targeting inflammatory diseases.
- Enzyme Inhibition : The structural features suggest potential as enzyme inhibitors, particularly in pathways involving sulfamoyl compounds.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,3,4-Oxadiazol-2-yl)benzamide | Contains an oxadiazole and benzamide | Potent against Neisseria gonorrhoeae |
| N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Similar oxadiazole-benzamide structure | Antimicrobial properties |
| SB 431542 | Benzamide with additional substituents | Inhibitor in various biological pathways |
This table highlights that compounds sharing structural motifs with this compound have demonstrated significant biological activities, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
While specific case studies on the compound itself are sparse, related research has investigated the biological activity of similar compounds:
- Study on Benzamide Derivatives : A study examining a series of benzamide derivatives found that modifications in the sulfonamide group significantly affected antimicrobial efficacy against various pathogens .
- Thiazole Analog Research : Research focusing on thiazole derivatives has shown promise in anticancer activity, indicating that the thiazole moiety may enhance biological interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
